molecular formula C5H10O4 B13026756 3-Hydroxy-4-methoxybutanoic acid

3-Hydroxy-4-methoxybutanoic acid

Cat. No.: B13026756
M. Wt: 134.13 g/mol
InChI Key: IZMXMDXNRWMDCV-UHFFFAOYSA-N
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Description

3-Hydroxy-4-methoxybutanoic acid is a substituted butanoic acid featuring a hydroxyl (-OH) group at the C3 position and a methoxy (-OCH₃) group at the C4 position. However, detailed physicochemical data (e.g., melting point, solubility) and biological activity studies are scarce in the provided evidence. Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica listings . Its synthesis and applications remain understudied compared to structurally related compounds, which are discussed below.

Properties

Molecular Formula

C5H10O4

Molecular Weight

134.13 g/mol

IUPAC Name

3-hydroxy-4-methoxybutanoic acid

InChI

InChI=1S/C5H10O4/c1-9-3-4(6)2-5(7)8/h4,6H,2-3H2,1H3,(H,7,8)

InChI Key

IZMXMDXNRWMDCV-UHFFFAOYSA-N

Canonical SMILES

COCC(CC(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-methoxybutanoic acid can be achieved through several methods. One common approach involves the hydroxylation of 4-methoxybutanoic acid using suitable oxidizing agents. The reaction typically requires controlled conditions to ensure selective hydroxylation at the desired position.

Industrial Production Methods

Industrial production of 3-Hydroxy-4-methoxybutanoic acid may involve large-scale synthesis using optimized reaction conditions. This could include the use of catalysts to enhance reaction efficiency and yield. The process would also involve purification steps to isolate the desired product from any by-products.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-methoxybutanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-methoxybutanoic acid.

    Reduction: The compound can be reduced to form 3-hydroxy-4-methoxybutanol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed

    Oxidation: 4-Methoxybutanoic acid

    Reduction: 3-Hydroxy-4-methoxybutanol

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

3-Hydroxy-4-methoxybutanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies related to metabolic pathways and enzyme interactions.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-methoxybutanoic acid involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in its reactivity and interactions with enzymes or receptors. The compound may participate in metabolic pathways, influencing biochemical processes within cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share functional group similarities or positional isomerism with 3-hydroxy-4-methoxybutanoic acid, enabling comparative analysis of their properties and applications.

Methyl 4-Hydroxybutanoate

  • Structure: Methyl ester of 4-hydroxybutanoic acid.
  • Key Features :
    • Esterified carboxyl group (improves volatility for analytical applications).
    • Hydroxyl group at C4 instead of C3.
  • Applications: Potential use as a flavoring agent or intermediate in ester synthesis. Notably, it is listed under multiple synonyms (e.g., "4-Hydroxybutyric Acid Methyl Ester") but lacks explicit application data in the evidence .

4-Methoxy-2,4-dioxobutanoic Acid

  • Structure : Features a methoxy group at C4 and two ketone groups at C2 and C4.
  • Key Features: High electrophilicity due to dual ketone groups, enabling participation in condensation reactions. Structural similarity score of 0.87 to ethyl 4-(benzyloxy)-3-oxobutanoate, suggesting utility in synthetic chemistry .

Methyl 4-Methoxy-3-oxobutanoate

  • Structure : Methyl ester with a methoxy group at C4 and a ketone at C3.
  • Key Features: The ketone at C3 enhances reactivity in nucleophilic additions compared to the hydroxyl group in 3-hydroxy-4-methoxybutanoic acid. Synonyms include "methyl 4-methoxyacetoacetate," commonly used in acetoacetate chemistry .
  • Applications : Intermediate in heterocycle synthesis (e.g., imidazoles or oxazoles) via condensation with amines or aryl groups .

3-Hydroxy-4-(methylamino)butanoic Acid

  • Structure: Hydroxyl at C3 and methylamino (-NHCH₃) at C4.
  • Classified as an impurity in levocarnitine synthesis, highlighting its relevance in pharmaceutical quality control .
  • Applications : Primarily a reference standard for impurity profiling in drug manufacturing.

Comparative Data Table

Compound Name Functional Groups Key Structural Differences Potential Applications Evidence Source
3-Hydroxy-4-methoxybutanoic acid -OH (C3), -OCH₃ (C4), -COOH Reference compound Discontinued; limited data
Methyl 4-hydroxybutanoate -OH (C4), -COOCH₃ Esterified carboxyl, C4 hydroxyl Flavoring agent, synthetic intermediate
4-Methoxy-2,4-dioxobutanoic acid -OCH₃ (C4), two ketones (C2, C4) Dual ketones enhance reactivity Organic synthesis precursor
Methyl 4-methoxy-3-oxobutanoate -OCH₃ (C4), ketone (C3), -COOCH₃ Ketone at C3 vs. hydroxyl in target Heterocycle synthesis
3-Hydroxy-4-(methylamino)butanoic acid -OH (C3), -NHCH₃ (C4), -COOH Amino group vs. methoxy Pharmaceutical impurity standard

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